molecular formula C16H15ClN4O5S B298153 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide

Cat. No. B298153
M. Wt: 410.8 g/mol
InChI Key: CZNRCFIUBKYMFW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound is also known as CNB-001 and has been found to possess unique properties that make it an attractive candidate for research.

Mechanism of Action

The mechanism of action of CNB-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CNB-001 has been found to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. Additionally, CNB-001 has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage cells and tissues.
Biochemical and Physiological Effects:
CNB-001 has been found to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammation, and the promotion of cell survival. CNB-001 has also been found to improve mitochondrial function and reduce oxidative stress, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNB-001 in lab experiments is its unique properties, which make it an attractive candidate for research. Additionally, CNB-001 has been found to be relatively safe and well-tolerated in animal models, which is important for the development of new drugs. However, one of the limitations of using CNB-001 is its complex synthesis method, which can be challenging for researchers without extensive experience in organic chemistry.

Future Directions

There are several future directions for research involving CNB-001, including the development of new drugs based on its structure, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of CNB-001 in animal models and humans.

Synthesis Methods

The synthesis of CNB-001 involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)acetic acid. This intermediate is then reacted with phenylmethanesulfonyl chloride to form the final product, CNB-001.

Scientific Research Applications

CNB-001 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CNB-001 has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cancer research, CNB-001 has been found to inhibit the growth of cancer cells and has been suggested as a potential chemotherapeutic agent. In drug discovery, CNB-001 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide

Molecular Formula

C16H15ClN4O5S

Molecular Weight

410.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H15ClN4O5S/c1-27(25,26)20(13-5-3-2-4-6-13)11-16(22)19-18-10-12-9-14(21(23)24)7-8-15(12)17/h2-10H,11H2,1H3,(H,19,22)/b18-10+

InChI Key

CZNRCFIUBKYMFW-VCHYOVAHSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2

Origin of Product

United States

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